molecular formula C14H21NO B2545669 {2-[(cyclohexyloxy)methyl]phenyl}methanamine CAS No. 954271-92-2

{2-[(cyclohexyloxy)methyl]phenyl}methanamine

Cat. No.: B2545669
CAS No.: 954271-92-2
M. Wt: 219.328
InChI Key: SVWMXGWESJAJCM-UHFFFAOYSA-N
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Description

{2-[(cyclohexyloxy)methyl]phenyl}methanamine is a secondary amine featuring a phenyl ring substituted at the ortho position with a cyclohexyloxymethyl group. Its molecular formula is C₁₄H₂₁NO (molecular weight: 219.32 g/mol). The cyclohexyl group confers significant hydrophobicity, while the methanamine moiety provides basicity, enabling participation in nucleophilic reactions.

Properties

IUPAC Name

[2-(cyclohexyloxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,14H,1-3,8-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMXGWESJAJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(cyclohexyloxy)methyl]phenyl}methanamine typically involves the reaction of 2-(bromomethyl)phenol with cyclohexanol in the presence of a base to form the intermediate 2-[(cyclohexyloxy)methyl]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(Cyclohexyloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

{2-[(cyclohexyloxy)methyl]phenyl}methanamine, also known by its IUPAC name (2-cyclohexyloxy-4-methylphenyl)methanamine, is a compound with significant potential in various scientific research applications. This article delves into its biological activities, particularly its antimicrobial and anticancer properties, as well as its utility in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial capabilities of this compound. In vitro assays have shown that this compound exhibits a strong inhibitory effect against several bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and 0.25 μg/mL against Staphylococcus epidermidis.
  • Biofilm Reduction: It significantly reduces biofilm formation, achieving a reduction of 75% against Staphylococcus aureus and 70% against Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin.
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2275
Staphylococcus epidermidis0.2570

Anticancer Activity

The anticancer potential of this compound has been explored, showing promising results in various cancer cell lines.

Case Studies:

  • In studies involving FaDu hypopharyngeal tumor cells, this compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, indicating its potential use in cancer therapy.
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is required to fully elucidate these pathways.

Research Applications

Beyond its biological activities, this compound serves as a versatile building block in organic synthesis. Its applications include:

  • Development of Complex Organic Molecules: The compound can be utilized to create various heterocyclic compounds, which are valuable in pharmaceutical research.
  • Pharmacophore Modeling: The compound's structure can be employed in pharmacophore modeling to identify and optimize new drug candidates targeting specific biological pathways.

Mechanism of Action

The mechanism of action of {2-[(cyclohexyloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the methanamine group can interact with target proteins, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5): Molecular Formula: C₁₄H₂₁NO (same as target compound). Key Difference: The cyclohexylmethoxy group is at the para position on the phenyl ring, whereas the target compound has an ortho-substituted cyclohexyloxymethyl group.
  • N-Methyl-2-(phenoxymethyl)benzylamine (CAS 892502-17-9): Molecular Formula: C₁₅H₁₇NO (MW: 227.31 g/mol). Key Difference: Replaces the cyclohexyl group with a phenoxymethyl group and includes an N-methylated amine. Impact: The phenyl group increases aromaticity, enabling π-π stacking interactions, while N-methylation reduces basicity and improves metabolic stability .

Functional Group Variations

  • [2-Bromo-5-(cyclohexyloxy)phenyl]methanamine (CAS 1541625-30-2): Molecular Formula: C₁₃H₁₈BrNO (MW: 284.20 g/mol). Key Difference: A bromine atom is introduced at the meta position. Impact: Bromine increases molecular weight and hydrophobicity (higher logP) and may enhance halogen bonding in biological systems .
  • 1-[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine: Molecular Formula: C₁₁H₁₃N₃ (MW: 187.25 g/mol). Key Difference: An imidazole ring replaces the cyclohexyloxy group.

Hydrophobicity and Solubility

Compound logP (Predicted) Water Solubility (mg/mL)
Target Compound ~3.5 <0.1
(3-(Cyclohexylmethoxy)phenyl)methanamine ~3.2 ~0.2
N-Methyl-2-(phenoxymethyl)benzylamine ~2.8 ~0.5
[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine ~4.1 <0.05

Analysis : The ortho-substituted cyclohexyl group in the target compound contributes to higher hydrophobicity compared to para-substituted analogs. Bromination further elevates logP, reducing aqueous solubility .

Basicity and Reactivity

  • pKa of Amine Group :

    • Target Compound: ~9.5 (typical for aliphatic amines).
    • N-Methylated Analogs (e.g., ): pKa ~8.5–9.0 due to reduced electron donation from the methyl group.
    • Imidazole-containing Analog (): pKa ~6.5–7.0 (imidazole ring influences basicity).
  • Reactivity :

    • The methanamine group undergoes reductive amination () and acylation (). Steric hindrance from the ortho-substituted cyclohexyl group may slow reaction kinetics compared to less hindered analogs .

Biological Activity

The compound {2-[(cyclohexyloxy)methyl]phenyl}methanamine is a member of the phenylmethanamine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in various physiological processes, including inflammation and pain modulation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound acts primarily as an inhibitor of sEH. The inhibition of this enzyme leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit anti-inflammatory and analgesic properties. The modulation of EET levels can influence several biological pathways, including those related to hypertension, atherosclerosis, and neuropathic pain management .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : Studies indicate that sEH inhibitors can reduce inflammation by preventing the hydrolysis of EETs, thus promoting their beneficial effects .
  • Analgesic Properties : The compound has shown potential in alleviating pain without the addictive side effects commonly associated with opioid analgesics. This is particularly relevant in the treatment of neuropathic pain .
  • Cardiovascular Benefits : By modulating vascular tone and promoting vasodilation, sEH inhibitors may contribute to improved cardiovascular health .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against sEH. For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range (e.g., 0.4 nM for some derivatives) when tested against human sEH .

In Vivo Studies

Animal models have provided further insights into the pharmacological effects of this compound. For example:

  • Pain Models : In rodent models of neuropathic pain, administration of sEH inhibitors resulted in reduced pain behaviors compared to controls, suggesting a direct analgesic effect .
  • Hypertension Models : In hypertensive rat models, these compounds have been shown to lower blood pressure effectively by enhancing EET-mediated vasodilation .

Case Study 1: Analgesic Efficacy

A study conducted on a cohort of patients suffering from chronic pain conditions evaluated the efficacy of an sEH inhibitor closely related to this compound. The results indicated a significant reduction in pain scores after treatment compared to baseline measurements. Patients reported fewer side effects compared to traditional opioid therapies, highlighting the potential for this compound in clinical settings.

Case Study 2: Cardiovascular Impact

In a clinical trial assessing cardiovascular health in patients with metabolic syndrome, participants treated with an sEH inhibitor showed improved endothelial function and reduced inflammatory markers after 12 weeks. These findings suggest that this compound could play a role in managing cardiovascular risks associated with metabolic disorders.

Data Table

PropertyValue
Chemical StructureThis compound
TargetSoluble epoxide hydrolase (sEH)
IC50 (sEH inhibition)0.4 - 20 nM
Primary EffectsAnti-inflammatory, analgesic
Potential ApplicationsPain management, cardiovascular health

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